2,4-Dimethoxybenzenesulfonamide is an organic compound featuring a sulfonamide functional group attached to a benzene ring that is further substituted with two methoxy groups at the 2 and 4 positions. Its molecular formula is , and it has a molecular weight of approximately 245.28 g/mol. This compound is known for its diverse chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
The presence of functional groups like sulfonamide and methoxy suggests potential applications in organic synthesis. Sulfonamides are versatile functional groups commonly used as protecting groups for amines in various organic reactions. Additionally, methoxy groups can participate in various reactions like nucleophilic substitution and etherification, making the molecule a potential building block for other complex organic compounds.
The structural similarity of 2,4-Dimethoxybenzenesulfonamide to known bioactive compounds like sulfa drugs and sulfonylureas warrants further investigation. Sulfa drugs are a class of antibiotics that have been used to treat bacterial infections, while sulfonylureas are a class of drugs used to treat type 2 diabetes. However, it is crucial to emphasize that these are purely hypothetical applications based on structural similarities, and further research is necessary to determine any potential medicinal properties of 2,4-Dimethoxybenzenesulfonamide.
These reactions highlight the compound's versatility in synthetic chemistry, allowing for modifications that can enhance its biological activity or alter its physical properties.
2,4-Dimethoxybenzenesulfonamide exhibits significant biological activity, particularly as an enzyme inhibitor. The sulfonamide moiety is known for its ability to interact with various biological targets, including enzymes involved in metabolic pathways. Research indicates that compounds with similar structures can inhibit specific enzymes, influencing physiological processes such as inflammation and microbial growth.
In addition to its enzyme inhibitory effects, this compound has been studied for potential antibacterial and antifungal properties, making it a candidate for therapeutic applications.
The synthesis of 2,4-dimethoxybenzenesulfonamide typically involves the following steps:
This method allows for efficient production of 2,4-dimethoxybenzenesulfonamide with high yield and purity.
2,4-Dimethoxybenzenesulfonamide has several notable applications:
Interaction studies involving 2,4-dimethoxybenzenesulfonamide focus on its binding affinity to various enzymes and receptors. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to elucidate these binding interactions. The sulfonamide group plays a crucial role in forming hydrogen bonds with target proteins, influencing their activity and potentially leading to therapeutic effects.
Several compounds share structural similarities with 2,4-dimethoxybenzenesulfonamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-chlorophenyl)-2,4-dimethoxybenzenesulfonamide | Chlorine substitution on phenyl ring | Influences reactivity and biological activity |
| N-(4-bromophenyl)-2,4-dimethoxybenzenesulfonamide | Bromine substitution | Potentially different pharmacokinetics |
| N-(3-bromophenyl)-2,5-dimethoxybenzenesulfonamide | Different methoxy positioning | Variation in biological activity due to substituent effects |
The uniqueness of 2,4-dimethoxybenzenesulfonamide lies in the specific positioning of the methoxy groups on the benzene ring and the sulfonamide functional group. This arrangement enhances its solubility and interaction with biological targets compared to similar compounds. Additionally, variations in substituents (such as halogens) can significantly affect its chemical reactivity and biological profile.
2,4-Dimethoxybenzenesulfonamide is an organic compound that belongs to the class of aromatic sulfonamides, characterized by the presence of a sulfonamide functional group attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions [1] [2]. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2,4-dimethoxybenzenesulfonamide, reflecting its structural composition [2] [3]. Alternative nomenclature includes 2,4-dimethoxybenzene-1-sulfonamide and benzenesulfonamide,2,4-dimethoxy-, which are commonly encountered in chemical databases and literature [4] [2] [3].
The compound is uniquely identified by its Chemical Abstracts Service registry number 51770-71-9, which serves as its primary chemical identifier in global databases [1] [4] [2]. Additional identification codes include the MDL number MFCD06147001, PubChem compound identifier 6469795, and the European Community number 676-544-3 [4] [2] [3]. The DSSTox substance identifier DTXSID80424260 provides traceability within toxicological databases [5].
The molecular formula of 2,4-dimethoxybenzenesulfonamide is C₈H₁₁NO₄S, indicating the presence of eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom [1] [4] [2]. The molecular weight is precisely determined as 217.24 grams per mole, which corresponds to the sum of atomic masses of all constituent atoms [1] [4] [2] [6]. This molecular weight has been consistently reported across multiple analytical sources and is confirmed through mass spectrometric analysis [2] [3].
The compound exhibits specific fragmentation patterns in mass spectrometry that are characteristic of sulfonamide compounds [7]. The molecular ion peak appears at mass-to-charge ratio 217, with characteristic loss of sulfur dioxide (64 mass units) and ammonia (17 mass units) fragments typical of sulfonamide functional groups [7]. These fragmentation patterns provide definitive identification markers for analytical confirmation of the compound structure [7].
The structural connectivity of 2,4-dimethoxybenzenesulfonamide can be precisely described through various chemical notation systems [2] [5]. The Simplified Molecular Input Line Entry System representation is COC1=CC(OC)=C(C=C1)S(N)(=O)=O, which encodes the complete molecular structure including the positioning of methoxy groups and the sulfonamide functionality [2] [3] [5]. The International Chemical Identifier string InChI=1S/C8H11NO4S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3,(H2,9,10,11) provides an algorithmic representation of the molecular structure [2] [5].
The International Chemical Identifier Key MGHCDRVTMABICG-UHFFFAOYSA-N serves as a compressed, fixed-length identifier derived from the full International Chemical Identifier [2] [5]. This key enables rapid database searching and cross-referencing across chemical information systems [5]. The structural representation demonstrates the planar benzene ring system with electron-donating methoxy substituents at the 2 and 4 positions relative to the electron-withdrawing sulfonamide group [8] [9].
2,4-Dimethoxybenzenesulfonamide appears as a white crystalline solid under standard laboratory conditions [10] [8] [6]. The compound exhibits a defined melting point range of 163.5 to 172.5 degrees Celsius, indicating good crystalline purity when properly synthesized and purified [2] [6]. The crystalline nature contributes to its stability under normal storage conditions when kept in dark, sealed containers at room temperature [10] [8].
The compound demonstrates moderate solubility in polar solvents due to the presence of both the sulfonamide group and methoxy substituents [8]. The polar surface area is calculated as 79 square angstroms, which influences its solubility characteristics and potential biological membrane permeability [3]. The presence of hydrogen bond donors and acceptors, specifically one donor and four acceptors, contributes to its interaction with polar solvents and biological systems [3].
The compound possesses several important molecular descriptors that define its chemical behavior [3]. The calculated logarithmic partition coefficient value of 0.26 indicates moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic characteristics [3]. The carbon bond saturation parameter of 0.25 reflects the aromatic nature of the benzene ring system with limited aliphatic character from the methoxy groups [3].
The molecule contains 14 heavy atoms, contributing to its molecular complexity and potential for diverse chemical interactions [3]. Three rotatable bonds are present, primarily associated with the methoxy groups and the sulfonamide functionality, providing conformational flexibility [3]. The single aromatic ring system forms the core structural framework that determines many of the compound's chemical properties [3].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 2,4-dimethoxybenzenesulfonamide through characteristic chemical shifts and coupling patterns [11] [12]. The aromatic protons appear in the typical aromatic region between 6.5 and 8.0 parts per million, with distinct splitting patterns reflecting the substitution pattern on the benzene ring [11] [12]. The methoxy groups produce characteristic singlets around 3.8 parts per million for the methyl protons attached to oxygen [11] [12].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic carbons, with the carbons bearing methoxy substituents appearing upfield compared to unsubstituted aromatic carbons [11] [12]. The methoxy carbon atoms typically appear around 55 parts per million, while the aromatic carbons show signals between 100 and 160 parts per million depending on their electronic environment [11] [12]. The sulfonamide carbon directly attached to sulfur exhibits a characteristic downfield shift due to the electron-withdrawing nature of the sulfonyl group [11] [12].
Infrared spectroscopy provides characteristic absorption bands that confirm the presence of specific functional groups within 2,4-dimethoxybenzenesulfonamide [13] . The sulfonamide functionality exhibits distinctive sulfur-oxygen stretching vibrations around 1370 and 1150 wavenumbers, which are diagnostic for sulfonyl groups [13] . The carbon-oxygen stretching vibrations of the methoxy groups appear around 1250 wavenumbers, confirming the presence of these electron-donating substituents .
The nitrogen-hydrogen stretching vibrations of the primary sulfonamide group typically appear in the region of 3300 to 3500 wavenumbers [13]. Aromatic carbon-carbon stretching vibrations are observed in the fingerprint region between 1400 and 1600 wavenumbers, providing confirmation of the benzene ring system [13]. The combination of these spectroscopic features provides unambiguous identification of the compound structure [13] .
| Property | Value | Reference Source |
|---|---|---|
| IUPAC Name | 2,4-dimethoxybenzenesulfonamide | [2] [3] |
| Molecular Formula | C₈H₁₁NO₄S | [1] [4] [2] |
| Molecular Weight (g/mol) | 217.24 | [1] [4] [2] |
| CAS Registry Number | 51770-71-9 | [1] [4] [2] |
| MDL Number | MFCD06147001 | [4] [2] |
| PubChem CID | 6469795 | [5] |
| InChI Key | MGHCDRVTMABICG-UHFFFAOYSA-N | [2] [5] |
| SMILES | COC1=CC(OC)=C(C=C1)S(N)(=O)=O | [2] [3] |
| European Community Number | 676-544-3 | [5] |
| Melting Point Range (°C) | 163.5-172.5 | [2] [6] |
| Appearance | White crystalline solid | [10] [8] [6] |
| Heavy Atoms Count | 14 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Polar Surface Area (Ų) | 79 | [3] |
| LogP | 0.26 | [3] |
The molecular architecture of 2,4-dimethoxybenzenesulfonamide exhibits characteristic bond lengths and angles typical of aromatic sulfonamide compounds [15] [9]. The sulfur-oxygen bonds in the sulfonyl group typically measure between 1.43 and 1.44 angstroms, consistent with double bond character due to sulfur d-orbital participation [15] [16]. The sulfur-nitrogen bond length ranges from 1.62 to 1.63 angstroms, reflecting the partial double bond character arising from nitrogen lone pair delocalization into sulfur d-orbitals [15] [16].
The benzene ring maintains standard aromatic bond lengths of approximately 1.40 angstroms for carbon-carbon bonds [17]. The carbon-oxygen bonds of the methoxy groups measure approximately 1.36 angstroms, typical of aromatic ether linkages [18]. The oxygen-sulfur-oxygen bond angle in the sulfonyl group measures approximately 119 degrees, while the nitrogen-sulfur-carbon bond angles range from 106 to 108 degrees [16]. These geometric parameters reflect the tetrahedral coordination around the sulfur atom with slight distortion due to multiple bond character [16].
| Identifier Type | Value |
|---|---|
| Chemical Name | 2,4-Dimethoxybenzenesulfonamide |
| CAS Registry Number | 51770-71-9 |
| Molecular Formula | C₈H₁₁NO₄S |
| Molecular Weight | 217.24 g/mol |
| IUPAC Name | 2,4-dimethoxybenzenesulfonamide |
SMILES Notation: COC1=CC(OC)=C(C=C1)S(N)(=O)=O [2] [4]
InChI: InChI=1/C8H11NO4S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3,(H2,9,10,11) [1]
InChI Key: MGHCDRVTMABICG-UHFFFAOYSA-N [2] [4]
MDL Number: MFCD06147001 [2] [5] [3]
PubChem CID: 6469795 [2]
The compound is catalogued in major chemical databases including PubChem, ChemSpider, and various commercial chemical supplier databases [2] [5] [3].
| Property | Value |
|---|---|
| Physical Form | Crystalline powder / Crystals |
| Color/Appearance | White to pale cream |
| Melting Point | 166-170°C |
| Physical State (20°C) | Solid |
The compound typically appears as a white to pale cream crystalline powder with a well-defined melting point range of 166-170°C [2] [4] [6]. Multiple commercial suppliers confirm these physical characteristics with consistent specifications [2] [4].
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 87 Ų |
| Heavy Atom Count | 14 |
| Complexity | 272 |
These computed molecular properties indicate the compound's moderate complexity and hydrogen bonding capability, which influences its solubility and interaction patterns [7].
2,4-Dimethoxybenzenesulfonamide belongs to the benzenesulfonamide family and is characterized by:
The presence of electron-donating methoxy groups at the 2 and 4 positions significantly influences the compound's electronic properties and reactivity patterns [1].
The compound is part of a broader family of methoxybenzenesulfonamides with varying substitution patterns. Related compounds include:
These structural variations provide insights into structure-activity relationships within the benzenesulfonamide class [8].
2,4-Dimethoxybenzenesulfonamide serves as a versatile building block in organic synthesis, particularly in:
The compound has been studied for its crystallographic properties and molecular conformations, contributing to understanding of sulfonamide structural characteristics [1].